2-(2-Hydroxy-5-iodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:
Formation of the tricyclic core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of functional groups: The hydroxy, iodo, and methyl groups are introduced through substitution reactions using specific reagents.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction: Adjusting reaction conditions to accommodate larger quantities of reactants.
Purification: Employing techniques such as chromatography and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Properties
Molecular Formula |
C17H17IN2O2S |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-(2-hydroxy-5-iodophenyl)-7-methyl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17IN2O2S/c1-8-2-4-10-13(6-8)23-17-14(10)16(22)19-15(20-17)11-7-9(18)3-5-12(11)21/h3,5,7-8,15,20-21H,2,4,6H2,1H3,(H,19,22) |
InChI Key |
DQWDDBJOPSWDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=CC(=C4)I)O |
Origin of Product |
United States |
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